molecular formula C16H16O2 B13667852 6-(Benzyloxy)isochroman

6-(Benzyloxy)isochroman

Cat. No.: B13667852
M. Wt: 240.30 g/mol
InChI Key: HDFZTZUZRXWHFF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)isochroman is a chemical compound belonging to the isochroman family, which is characterized by a benzene ring fused to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which is a cyclization reaction between arylethanols and aldehydes. This reaction can be catalyzed by heteropolyacid ionic liquids in dimethyl carbonate, providing a green and efficient synthesis route . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which expands the scope and rate of the reaction .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and green solvents, such as dimethyl carbonate, is preferred to minimize environmental impact and reduce costs .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)isochroman involves its interaction with molecular targets and pathways. For example, in the oxa-Pictet–Spengler reaction, the compound undergoes cyclization to form the isochroman ring system. This reaction is facilitated by the presence of electrophiles and nucleophiles, which interact to form the final product .

Comparison with Similar Compounds

6-(Benzyloxy)isochroman can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

6-phenylmethoxy-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C16H16O2/c1-2-4-13(5-3-1)11-18-16-7-6-15-12-17-9-8-14(15)10-16/h1-7,10H,8-9,11-12H2

InChI Key

HDFZTZUZRXWHFF-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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